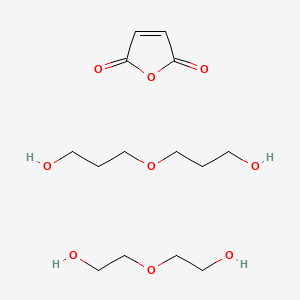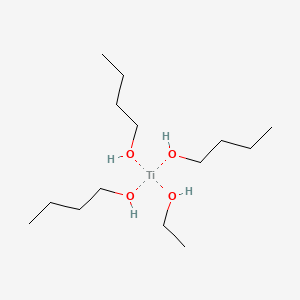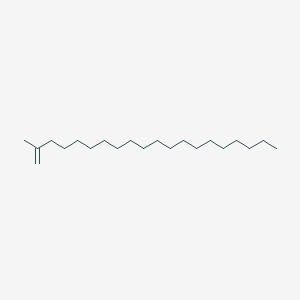
2-Methyl-1-eicosene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-eicosene is an organic compound with the molecular formula C21H42. It is a branched alkene, characterized by the presence of a methyl group attached to the first carbon of the eicosene chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-eicosene typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-eicosene with a methylating agent under controlled conditions. This process can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-eicosene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Applications De Recherche Scientifique
2-Methyl-1-eicosene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and catalysis.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of alkenes in biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-eicosene involves its interaction with specific molecular targets and pathways. As an alkene, it can participate in various chemical reactions that modify its structure and function. The presence of the double bond allows it to act as a reactive intermediate in many organic synthesis processes.
Comparaison Avec Des Composés Similaires
1-Eicosene: A straight-chain alkene with similar reactivity but lacking the methyl group.
2-Methyleicosane: A saturated hydrocarbon with a similar structure but without the double bond.
Uniqueness: 2-Methyl-1-eicosene is unique due to the presence of both a methyl group and a double bond, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
883215-62-1 |
|---|---|
Formule moléculaire |
C21H42 |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
2-methylicos-1-ene |
InChI |
InChI=1S/C21H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h2,4-20H2,1,3H3 |
Clé InChI |
MNNWRIQCBSTKNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


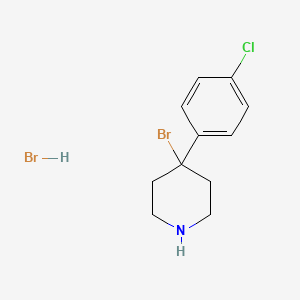

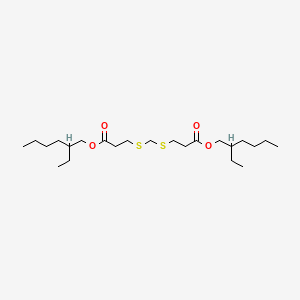


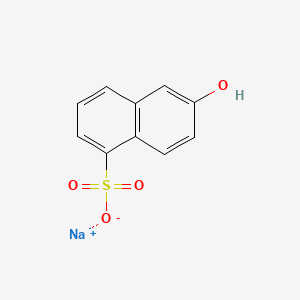

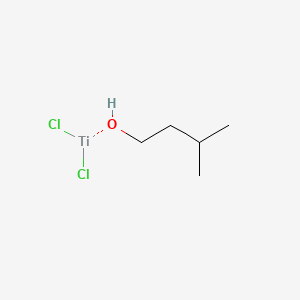
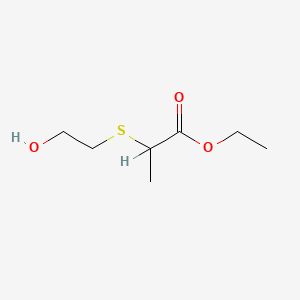


![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
